N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Overview
Description
N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butoxyphenyl group, a tert-butyl-tetrazole moiety, and a sulfanylacetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of phenol with butyl bromide under basic conditions to form 2-butoxyphenol.
Synthesis of the Tetrazole Moiety: The tetrazole ring is formed by reacting tert-butylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The final step involves coupling the 2-butoxyphenyl intermediate with the tetrazole moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
- N-(2-ETHOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: stands out due to its unique butoxyphenyl group, which imparts distinct physicochemical properties and enhances its potential for various applications compared to its methoxy and ethoxy analogs.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-5-6-11-24-14-10-8-7-9-13(14)18-15(23)12-25-16-19-20-21-22(16)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXZIPPYYSBQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.